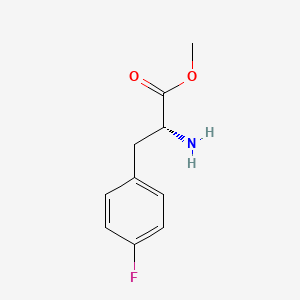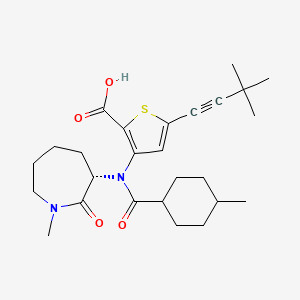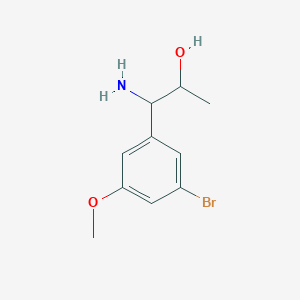
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a methoxy group and an ethynylcyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as Lewis acids, and specific temperature and pressure conditions to facilitate the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (((1-Ethynylcyclobutyl)methoxy)methyl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring can interact with electrophiles to form intermediates that lead to substituted products . The specific pathways and molecular targets depend on the nature of the reactions and the functional groups involved.
Comparación Con Compuestos Similares
Similar Compounds
Anisole (methoxybenzene): Similar in structure but lacks the ethynylcyclobutyl group.
Ethynylbenzene: Contains an ethynyl group but lacks the methoxy and cyclobutyl groups.
Methoxytoluene: Similar methoxy substitution but with a methyl group instead of ethynylcyclobutyl
Uniqueness
(((1-Ethynylcyclobutyl)methoxy)methyl)benzene is unique due to the presence of both the ethynylcyclobutyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(1-ethynylcyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-14(9-6-10-14)12-15-11-13-7-4-3-5-8-13/h1,3-5,7-8H,6,9-12H2 |
Clave InChI |
MGQFKEIWFKCTOI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)

![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)


![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)




![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
